Mangafodipir trisodium is synthesized through a complexation reaction between manganese ions and the organic ligand dipyridoxyl diphosphate. The synthesis involves several steps:
This method ensures a high yield of pure mangafodipir trisodium suitable for medical applications.
The molecular formula of mangafodipir trisodium is , with a molar mass of approximately 689.37 g/mol . The structure consists of a manganese ion coordinated by two dipyridoxyl diphosphate ligands, which stabilize the manganese ion and enhance its paramagnetic properties essential for MRI applications.
The three-dimensional structure can be represented using various chemical notation systems:
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(NC(=O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)))))
InChI=1S/C22H28MnN4O14P2/c1-16-12-17(18(24)13-19(25)21(27)20(26)22(29)30-16)11-15-10-14(23-2)9-8-7-6-5-4-3-1/h3-10,12-13H,11,23H2,(H2,24,25)(H2,26,27)(H2,29,30)(H2,28)/t13-/m0/s1
.Mangafodipir trisodium undergoes various chemical reactions relevant to its function as a contrast agent. Key reactions include:
The mechanism of action of mangafodipir trisodium as an MRI contrast agent relies on its paramagnetic properties. When injected into the body:
Additionally, mangafodipir exhibits manganese superoxide dismutase mimetic activity, which may help mitigate oxidative stress in tissues during imaging procedures .
Mangafodipir trisodium possesses several notable physical and chemical properties:
Key pharmacokinetic parameters include:
Mangafodipir trisodium has been primarily used in medical imaging as a contrast agent for MRI scans targeting liver abnormalities. Its applications extend beyond diagnostics:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8